N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis process also involves the use of hydrazonoyl halides with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazolo[4,3-a]pyrazine derivatives was characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure–activity relationship of these derivatives was also preliminarily investigated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Heterocyclic Compounds in Modern Medicine
Heterocyclic compounds like pyrazole and 1,2,4-triazole derivatives hold significant roles in modern medicine due to their chemical modifiability and pharmacological potential. The combination of heterocycles in a single molecule enhances interaction with various biological targets, promising in drug discovery. The synthesis of these compounds involves complex chemical reactions, aiming to explore their biological activities, including antifungal potential through molecular docking studies (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity
Compounds containing pyrazole and pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. The chemical synthesis process leads to the formation of compounds with potential activity against various microorganisms. These studies highlight the therapeutic potential of such derivatives in treating infections (Hassan, 2013).
Insecticidal Applications
Research into thiadiazole moiety-incorporating heterocycles has revealed their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of these compounds and their insecticidal evaluation suggest their potential use in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antitumor and Antimicrobial Activities
The creation of enaminones and their conversion into substituted pyrazoles showcases the exploration of these compounds for antitumor and antimicrobial applications. These activities are crucial for developing new therapeutic agents against cancer and microbial infections (Riyadh, 2011).
Future Directions
The future directions for “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . There is also a need to develop new compounds with excellent antibacterial activity, as the currently used antimicrobial agents have various drawbacks .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-3-5-9-11(24-20-17-9)13(22)16-8-10-18-19-12-14(23-4-2)15-6-7-21(10)12/h6-7H,3-5,8H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALKRYKMACYJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CN=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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